molecular formula C16H12Cl2N2O2 B2537964 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide CAS No. 1101188-85-5

1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide

Cat. No.: B2537964
CAS No.: 1101188-85-5
M. Wt: 335.18
InChI Key: ILSAJISPMDWNKI-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide, also known as SN79, is a chemical compound that has been extensively researched for its potential applications in the fields of neuroscience and cancer research. It is an indole derivative, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 335.18.

Scientific Research Applications

Synthesis and Chemistry

  • 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide is closely related to DL-indoline-2-carboxamide, which can be produced by the reduction of indole-2-carboxamide. This process is significant in the synthesis of new amino acids and their derivatives, playing a role in the development of new chemical compounds (Hudson & Robertson, 1967).

Allosteric Modulation

  • Indole-2-carboxamides, a class to which this compound belongs, have been studied for their role as allosteric modulators of cannabinoid type 1 receptor (CB1). These studies are crucial for understanding the interaction of such compounds with biological receptors (Khurana et al., 2014).

Antituberculosis Agents

  • Indole-2-carboxamides have been identified as promising antituberculosis agents. This discovery is significant in the ongoing research for new and effective treatments against tuberculosis (Kondreddi et al., 2013).

Photochromism Research

  • Derivatives of indoline, similar to this compound, exhibit photoreversible color changes. This property is key in the study of photochromism and its applications in materials science (Shimizu, Kokado, & Inoue, 1969).

Synthesis of Spiroindolinones

  • The synthesis of spiroindolinones, using compounds related to this compound, demonstrates the compound's relevance in the creation of complex chemical structures, important in medicinal and organic chemistry (Katayama & Nishino, 2019).

Electrophilic Substitution Studies

  • Research on N-aryl indoline-2-carboxamides, closely related to this compound, has contributed to understanding the mechanics of ortho-directed metalation and electrophilic substitution, fundamental in organic synthesis (Rousseau & Dodd, 2001).

Crystallographic Analysis

  • The study of indole-2-carboxamide derivatives has provided insights into the molecular structure and packing, aiding in the understanding of molecular interactions and structural analysis in chemistry (Al-Ostoot et al., 2019).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

1-(2,5-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSAJISPMDWNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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